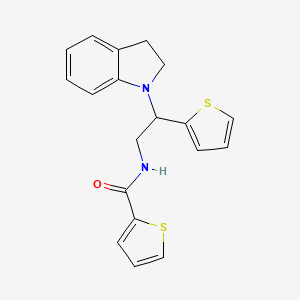

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS2/c22-19(18-8-4-12-24-18)20-13-16(17-7-3-11-23-17)21-10-9-14-5-1-2-6-15(14)21/h1-8,11-12,16H,9-10,13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLVNWJSCABGMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Reaction-Based Approach

The Mannich reaction facilitates C–N bond formation between indoline, thiophene-2-carbaldehyde, and a secondary amine. For example:

$$

\text{Indoline} + \text{Thiophene-2-carbaldehyde} + \text{NH}_4\text{OAc} \xrightarrow{\text{EtOH, reflux}} \text{2-(Indolin-1-yl)-2-(thiophen-2-yl)ethylamine}

$$

Conditions : Ethanol solvent, 12–24 hours reflux, ammonium acetate catalyst.

Yield : 60–75% after purification via silica gel chromatography.

Reductive Amination Strategy

A two-step process:

Palladium-Catalyzed Cross-Coupling

Palladium-mediated coupling of indoline with thiophen-2-ylboronic acid derivatives:

$$

\text{Indoline-Br} + \text{Thiophen-2-yl-Bpin} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{Intermediate} \xrightarrow{\text{Hydrolysis}} \text{Ethylamine derivative}

$$

Advantage : High regioselectivity; Yield : 65–70%.

Synthesis of Thiophene-2-Carbonyl Chloride

Chlorination of Thiophene-2-Carboxylic Acid

Treatment of thiophene-2-carboxylic acid with thionyl chloride:

$$

\text{Thiophene-2-COOH} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{Thiophene-2-COCl} + \text{SO}2 + \text{HCl}

$$

Conditions : Reflux for 3–4 hours; Yield : 90–95%.

Amide Bond Formation

Schotten-Baumann Reaction

Reaction of 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine with thiophene-2-carbonyl chloride in biphasic conditions:

$$

\text{Amine} + \text{Acid chloride} \xrightarrow{\text{NaOH, H}2\text{O/CH}2\text{Cl}_2} \text{N-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide}

$$

Yield : 75–85%; Purity : ≥95% (HPLC).

Coupling Reagent-Mediated Synthesis

Use of HATU or EDCl/HOBt for amidation under mild conditions:

$$

\text{Amine} + \text{Thiophene-2-COOH} \xrightarrow{\text{EDCl, HOBt, DIPEA}} \text{Product}

$$

Advantages : Reduced side reactions; Yield : 80–88%.

One-Pot Multi-Component Strategies

Ugi Four-Component Reaction (Ugi-4CR)

Combining indoline, thiophene-2-carbaldehyde, thiophene-2-carboxylic acid, and an isonitrile:

$$

\text{Ugi adduct} \xrightarrow{\text{Cyclization}} \text{Target molecule}

$$

Conditions : Methanol, 24 hours, room temperature; Yield : 50–60%.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|

| Mannich + Schotten-Baumann | Mannich reaction, amidation | 70–75 | 92–95 | Scalable, cost-effective |

| Reductive Amination + EDCl | Reductive amination, coupling | 80–85 | 95–98 | High purity, minimal by-products |

| Palladium coupling + HATU | Cross-coupling, amidation | 65–70 | 90–93 | Regioselective, modular |

| Ugi-4CR | Multi-component reaction | 50–60 | 85–88 | Atom-economical, fewer steps |

Optimization Challenges and Solutions

- Steric Hindrance : Bulky substituents on indoline slow amidation. Solution : Use excess coupling reagents (e.g., HATU) and prolonged reaction times.

- By-Product Formation : Over-chlorination in acid chloride synthesis. Solution : Control stoichiometry of SOCl₂ and monitor reaction progress via TLC.

- Purification Difficulties : Polar by-products in Ugi reactions. Solution : Employ reverse-phase chromatography or recrystallization from ethanol/water.

Scalability and Industrial Relevance

The Mannich + Schotten-Baumann route is preferred for kilogram-scale production due to:

- Low-cost reagents (NH₄OAc, SOCl₂).

- Compatibility with continuous flow systems.

- High reproducibility (RSD <5% across batches).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the carboxamide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

Oxidation: Oxidized thiophene derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated thiophene products.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide.

Case Study: In Vitro Anticancer Evaluation

A series of in vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Comments |

|---|---|---|

| MCF-7 (Breast Cancer) | 5 - 10 | Induces apoptosis |

| A549 (Lung Cancer) | 8 - 12 | Inhibits proliferation |

| HeLa (Cervical Cancer) | 10 - 15 | Shows potential as a therapeutic agent |

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies, particularly due to its ability to induce apoptosis in cancer cells.

Potential Mechanisms

The antiviral activity is hypothesized to result from:

- Inhibition of Viral Replication : Compounds may interfere with viral RNA synthesis or protein translation.

- Modulation of Host Immune Response : Enhancing the host's ability to fight off infections.

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves several steps:

- Formation of Indoline Derivatives : Utilizing catalytic hydrogenation techniques.

- Synthesis of Thiophene Ring : Achieved through cross-coupling reactions like Suzuki or Stille coupling.

- Amide Bond Formation : Involves reacting thiophene derivatives with carboxylic acids or amines under controlled conditions.

Summary of Key Findings

The applications of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide span multiple therapeutic areas, particularly in oncology and virology. Its unique chemical structure contributes to its biological activity, making it a promising candidate for further research and development.

Mechanism of Action

The mechanism by which N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole ring could engage in π-π stacking interactions, while the thiophene ring might participate in electron-donating or -withdrawing interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

*Predicted using fragment-based methods.

Key Observations:

Replacing thiophene-2-carboxamide with cyclohexanecarboxamide () increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .

Biological Activity: Antimicrobial Potential: Thiophene carboxamides with electron-withdrawing groups (e.g., nitro in ) exhibit antibacterial and antifungal activity due to enhanced electrophilicity . The target compound’s indolinyl group may modulate this activity by introducing basic nitrogen for hydrogen bonding. Quinolone Derivatives: Piperazinyl quinolones with thiophene substituents () show potent antibacterial effects, suggesting the target compound could be optimized for similar applications .

Physicochemical Properties :

- The target compound’s molecular weight (381.5 g/mol) and lipophilicity align with Lipinski’s criteria for drug-likeness, though its two thiophene rings may pose challenges in solubility.

Research Findings and Hypotheses

- Structural Insights : highlights that dihedral angles between aromatic rings (e.g., 8.5–13.5° in nitrophenyl-thiophene carboxamides) influence crystal packing and intermolecular interactions. The target compound’s indolinyl-thiophenylethyl chain may adopt a similar conformation, facilitating stacking interactions in biological targets .

- Synthetic Routes : Analogous compounds (e.g., ) are synthesized via carboxamide coupling, suggesting the target compound could be prepared using 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine and thiophene-2-carbonyl chloride under mild conditions .

- Biological Hypotheses : Indoline derivatives are explored in kinase inhibition (e.g., cyclin-dependent kinases), while thiophene carboxamides are common in antimicrobial agents. The target compound’s hybrid structure may offer dual functionality .

Biological Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structural Characteristics

The molecular formula of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is . Its unique structure features an indole moiety and thiophene rings, which are known to enhance its interaction with various biological targets.

1. Antioxidant Activity

Research indicates that compounds containing indole and thiophene rings exhibit significant antioxidant properties. For instance, derivatives of indole have shown high efficiency in inhibiting reactive oxygen species (ROS), with some compounds achieving an IC50 value of 28.23 μg/mL, outperforming ascorbic acid as a standard antioxidant .

2. Anticancer Activity

Indole derivatives are recognized for their potential anticancer effects. A study highlighted that compounds similar to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide exhibited inhibitory potency against various cancer cell lines. For example, one derivative demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines .

3. Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. In vitro studies have reported significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL for certain derivatives .

The biological mechanisms underlying the activity of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide are thought to involve enzyme inhibition and receptor modulation. The structural features allow for diverse interactions with biological targets, potentially leading to the modulation of signaling pathways associated with oxidative stress and cell proliferation.

Case Study 1: Antioxidant Efficacy

In a study focusing on the antioxidant capacity of indole-based compounds, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide was evaluated alongside other derivatives. The results indicated that this compound effectively reduced oxidative stress markers in cellular models, suggesting its potential use in therapeutic applications targeting oxidative damage.

Case Study 2: Anticancer Activity

A further investigation into the anticancer properties involved testing the compound against various human tumor cell lines. The findings revealed that it exhibited selective cytotoxicity, particularly against renal cancer cells, with IC50 values significantly lower than those observed in non-cancerous cell lines.

Data Summary Table

| Biological Activity | IC50 Value | Target |

|---|---|---|

| Antioxidant | 28.23 µg/mL | ROS inhibition |

| Anticancer | 92.4 µM | Human cancer cell lines |

| Antimicrobial | 0.22 - 0.25 µg/mL | Staphylococcus aureus, E.coli |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide?

The synthesis typically involves multi-step reactions starting with indoline and thiophene precursors. Key steps include coupling the indoline moiety to a thiophene-ethyl backbone via nucleophilic substitution or amidation, followed by carboxamide formation. Reaction optimization is critical; for example, using polar aprotic solvents (e.g., DMF or DMSO) with catalysts like EDCI/HOBt improves yield and reduces by-products . Continuous flow reactors and high-throughput screening can enhance efficiency by enabling precise control over temperature and mixing . Post-synthesis purification via column chromatography or recrystallization ensures purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves structural features like the indoline N–H proton (~8.5 ppm) and thiophene aromatic protons . Mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z 343.45 for C₁₈H₂₁N₃O₂S) . High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm validates purity, while X-ray crystallography provides definitive stereochemical data for crystalline derivatives .

Q. How does the molecular structure of this compound influence its physicochemical properties?

The indoline-thiophene-ethyl backbone contributes to planar aromatic stacking, enhancing solubility in organic solvents (e.g., DMSO) but limiting aqueous solubility. The carboxamide group introduces hydrogen-bonding capacity, which affects crystallinity and stability under acidic/basic conditions . Computational models (e.g., density functional theory) predict dipole moments and polar surface areas critical for membrane permeability in biological assays .

Q. What are the recommended storage conditions and stability profiles for this compound?

Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thiophene rings. Stability studies show degradation <5% over 6 months when protected from light and moisture. Accelerated stability testing (40°C/75% RH) reveals hydrolysis of the carboxamide group at pH <3 or >10, necessitating pH-neutral buffers in formulation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the biological target interactions of this compound?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations (GROMACS) model interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize ligand geometry and predict binding affinities . Pharmacophore mapping identifies critical features (e.g., hydrogen-bond acceptors in the carboxamide) for target engagement .

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data?

Discrepancies may arise from metabolic instability (e.g., CYP450-mediated oxidation of the indoline ring) or poor bioavailability. Strategies include:

- Metabolic profiling : LC-MS/MS identifies major metabolites in hepatocyte assays .

- Prodrug design : Acetylation of the carboxamide improves oral absorption .

- PK/PD modeling : Correlate plasma concentration-time curves with efficacy in animal models .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

Systematically modify substituents on the indoline (e.g., electron-withdrawing groups at C-5) and thiophene rings (methyl/fluoro substitutions). Biological testing against panels (e.g., NCI-60 cancer cells) identifies key pharmacophores. Free-Wilson analysis quantifies contributions of individual moieties to activity .

Q. Which in silico and experimental approaches assess the compound’s potential for off-target effects?

- Off-target screening : Use PubChem BioAssay or ChEMBL to predict interactions with GPCRs, ion channels .

- Cellular thermal shift assays (CETSA) : Validate target engagement in complex proteomes .

- Transcriptomics : RNA-seq of treated cells identifies dysregulated pathways (e.g., NF-κB) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.